molecular formula C17H20N2O4 B11040777 1-[4-(2,3-Dimethoxybenzoyl)piperazino]-2-butyn-1-one

1-[4-(2,3-Dimethoxybenzoyl)piperazino]-2-butyn-1-one

Cat. No.: B11040777
M. Wt: 316.35 g/mol
InChI Key: XBSLHMGQBDVTAO-UHFFFAOYSA-N
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Description

“Compound X” , belongs to the class of heterocyclic organic compounds. Its chemical formula is C19H21N2O4 . Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes::

    Benzoylation of Piperazine: The synthesis typically starts with the benzoylation of piperazine using 2,3-dimethoxybenzoyl chloride. This reaction introduces the benzoyl group onto the piperazine ring.

    Alkylation with Propargyl Bromide: The resulting benzoylated piperazine is then alkylated with propargyl bromide to form the butynone moiety.

Reaction Conditions::

    Benzoylation: The reaction is carried out in anhydrous solvent (e.g., dichloromethane) with a base (such as triethylamine) at low temperature.

    Alkylation: Propargyl bromide reacts with the benzoylated piperazine in the presence of a base (e.g., potassium carbonate) in an organic solvent (e.g., DMF).

Industrial Production:: Industrial-scale production involves optimization of reaction conditions, purification steps, and scalability.

Chemical Reactions Analysis

1-[4-(2,3-Dimethoxybenzoyl)piperazino]-2-butyn-1-one undergoes various reactions:

    Oxidation: It can be oxidized to form its corresponding ketone or carboxylic acid.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions occur at the piperazine nitrogen.

    Reagents and Conditions: Specific reagents (e.g., reducing agents, nucleophiles) and conditions (temperature, solvent) dictate the reaction outcomes.

    Major Products: The major products depend on the reaction type and conditions.

Scientific Research Applications

1-[4-(2,3-Dimethoxybenzoyl)piperazino]-2-butyn-1-one finds applications in:

    Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.

    Chemical Biology: Used as a probe to study cellular processes.

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular pathways related to cell growth, signaling, or metabolism.

Comparison with Similar Compounds

While Compound X is unique, similar compounds include:

    1-[4-(2,3-Dimethoxybenzoyl)piperazino]-2-(3-methylphenoxy)ethanone: .

    2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester: .

  • Other benzoylated piperazines.

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]but-2-yn-1-one

InChI

InChI=1S/C17H20N2O4/c1-4-6-15(20)18-9-11-19(12-10-18)17(21)13-7-5-8-14(22-2)16(13)23-3/h5,7-8H,9-12H2,1-3H3

InChI Key

XBSLHMGQBDVTAO-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N1CCN(CC1)C(=O)C2=C(C(=CC=C2)OC)OC

Origin of Product

United States

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